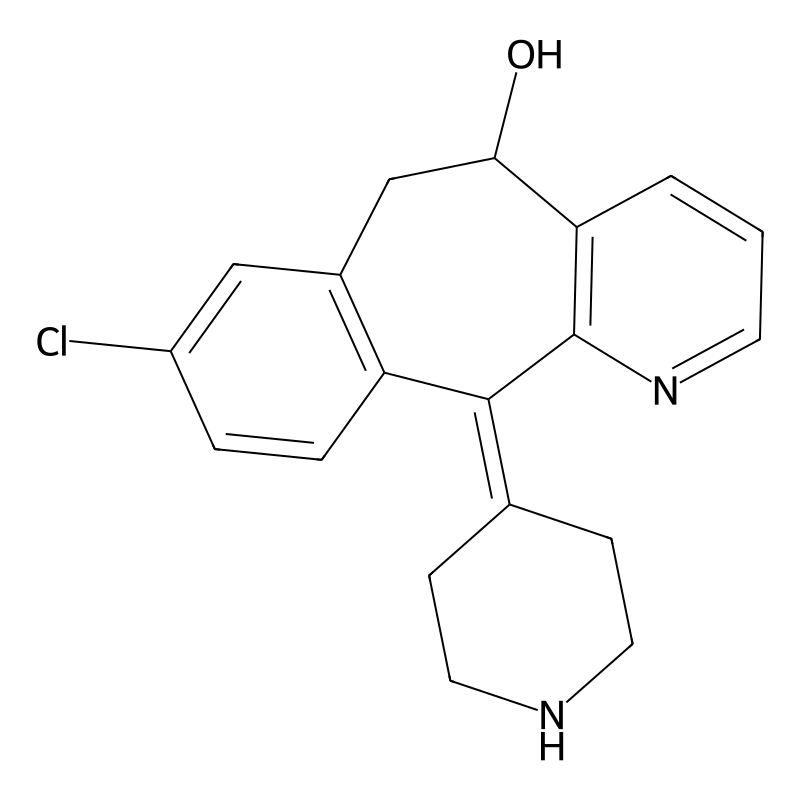

5-Hydroxy Desloratadine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

5-Hydroxy Desloratadine is a significant metabolite of Desloratadine, a second-generation antihistamine widely used for the treatment of allergic symptoms. The chemical structure of 5-Hydroxy Desloratadine is represented by the molecular formula C19H19ClN2O, with a molecular weight of approximately 320.82 g/mol. This compound exhibits properties similar to its parent compound, primarily functioning as an antagonist at H1 histamine receptors, thereby alleviating symptoms associated with allergic reactions such as sneezing and itching .

Metabolomic Marker:

5-Hydroxy Desloratadine is primarily studied as a metabolite of the antihistamine medication Desloratadine. Desloratadine is commonly used to treat allergic rhinitis (hay fever) and urticaria (hives) [Source: UpToDate, ]. When Desloratadine enters the body, it undergoes biotransformation (metabolization) in the liver, and 5-Hydroxy Desloratadine is one of the primary metabolites formed [Source: British Journal of Clinical Pharmacology, ].

The presence and concentration of 5-Hydroxy Desloratadine in urine or blood samples can be used as a biomarker to assess Desloratadine compliance and dosage, particularly in research settings [Source: Therapeutic Drug Monitoring, ]. This information helps researchers understand how effectively participants in a study are adhering to the prescribed Desloratadine regimen.

Potential Pharmacological Properties:

While the primary action of 5-Hydroxy Desloratadine remains unclear, some research suggests it might possess independent pharmacological effects. Studies have observed antioxidant and anti-inflammatory properties in 5-Hydroxy Desloratadine in vitro (laboratory experiments) [Source: International Journal of Molecular Sciences, ]. However, further research is needed to determine the clinical significance of these findings and whether 5-Hydroxy Desloratadine contributes to the therapeutic effects of Desloratadine.

Limitations and Future Research:

Research on 5-Hydroxy Desloratadine is ongoing but limited. Most studies focus on its role as a biomarker, and its potential as a therapeutic agent requires further investigation. Future research directions could involve:

- In vivo (in living organisms) studies to assess the pharmacological activity and mechanism of action of 5-Hydroxy Desloratadine.

- Clinical trials to evaluate the safety and efficacy of 5-Hydroxy Desloratadine for potential therapeutic applications.

- Investigating the interaction between 5-Hydroxy Desloratadine and other Desloratadine metabolites, and their combined effects.

- Hydroxylation: This is the primary reaction through which 5-Hydroxy Desloratadine is formed from Desloratadine, typically facilitated by cytochrome P450 enzymes or through chemical hydroxylation using oxidizing agents like hydrogen peroxide.

- Oxidation: Further oxidation can yield more hydroxylated derivatives.

- Reduction: The hydroxyl group can be reduced back to a hydrogen atom.

- Substitution: The hydroxyl group can be replaced with other functional groups under specific conditions.

Common reagents involved in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction .

5-Hydroxy Desloratadine exhibits significant biological activity primarily through its interaction with H1 receptors. By binding to these receptors, it inhibits the action of histamine, leading to:

- Reduced Allergic Symptoms: It effectively alleviates symptoms such as nasal congestion and urticaria.

- Anti-inflammatory Effects: By blocking the H1 receptor activity, it reduces inflammation associated with allergic responses.

- Long-lasting Action: Studies indicate that the effects of 5-Hydroxy Desloratadine can persist over extended periods, contributing to its therapeutic efficacy .

The synthesis of 5-Hydroxy Desloratadine can be achieved through several methods:

- Biological Hydroxylation: Utilizing cytochrome P450 enzymes to introduce a hydroxyl group onto Desloratadine.

- Chemical Hydroxylation: Employing oxidizing agents like hydrogen peroxide or potassium permanganate in controlled laboratory conditions.

- Industrial Production: Large-scale synthesis may involve optimizing reaction conditions (temperature, pressure, pH) and employing purification techniques such as crystallization or chromatography to achieve high yield and purity .

5-Hydroxy Desloratadine is primarily utilized in:

- Pharmaceuticals: As an active ingredient in formulations aimed at treating allergic rhinitis and other allergy-related conditions.

- Research: Investigating its pharmacokinetic properties and potential interactions with other drugs.

- Therapeutic Development: Exploring its efficacy in combination therapies for enhanced antihistaminic effects .

Research on interaction studies involving 5-Hydroxy Desloratadine has revealed:

- Metabolic Pathways: It is extensively metabolized in the liver, primarily through hydroxylation followed by glucuronidation. This metabolic pathway is crucial for understanding potential drug interactions.

- Drug Interactions: While specific inhibitors of cytochrome P450 enzymes have been studied, their role in the metabolism of 5-Hydroxy Desloratadine remains unclear, necessitating further investigation into potential interactions with other medications .

Several compounds share structural and functional similarities with 5-Hydroxy Desloratadine. These include:

| Compound Name | Molecular Formula | Mechanism of Action | Unique Properties |

|---|---|---|---|

| Desloratadine | C19H19ClN2O | H1 receptor antagonist | Non-sedating, long-lasting antihistamine |

| Loratadine | C22H23ClN2O | H1 receptor antagonist | Pro-drug converted to Desloratadine |

| Cetirizine | C21H25ClN2O3 | H1 receptor antagonist | Slight sedative effect |

| Fexofenadine | C32H39NO4 | H1 receptor antagonist | Non-sedating, minimal CNS penetration |

Uniqueness of 5-Hydroxy Desloratadine

Enzymatic Hydroxylation Mechanisms via Cytochrome P450 Isozymes

The enzymatic formation of 5-Hydroxy Desloratadine represents a complex biotransformation process mediated primarily through cytochrome P450 enzyme systems [8] [9]. Unlike the well-characterized 3-hydroxy desloratadine formation pathway, the specific enzymatic mechanisms for 5-hydroxy desloratadine generation involve multiple cytochrome P450 isozymes operating through distinct catalytic processes [26] [32].

Cytochrome P450 3A4 serves as the predominant enzyme responsible for the initial biotransformation of loratadine to desloratadine, which subsequently undergoes position-specific hydroxylation [26]. Kinetic analysis reveals that cytochrome P450 3A4 exhibits a Michaelis-Menten constant value of 18.20 micromolar and a maximum velocity of 2169 picomoles per minute per milligram protein [28]. The intrinsic clearance calculated as the ratio of maximum velocity to Michaelis-Menten constant demonstrates 135.7 microliters per minute per milligram protein, indicating high catalytic efficiency [28].

Cytochrome P450 2D6 functions as a secondary enzymatic pathway, displaying kinetic parameters of 25.20 micromolar for the Michaelis-Menten constant and 486.98 picomoles per minute per milligram protein for maximum velocity [28]. The corresponding intrinsic clearance of 15.45 microliters per minute per milligram protein suggests lower catalytic efficiency compared to cytochrome P450 3A4 [28]. Chemical inhibition studies using quinidine, a specific cytochrome P450 2D6 inhibitor, demonstrated approximately 20 percent reduction in desloratadine formation at loratadine concentrations ranging from 7 to 35 micromolar [26].

The hydroxylation mechanism involves the insertion of molecular oxygen into carbon-hydrogen bonds through a well-characterized cytochrome P450 catalytic cycle [11]. The process requires nicotinamide adenine dinucleotide phosphate hydrogen as an electron donor and cytochrome P450 reductase as the electron transfer partner [11]. Under physiological conditions, the reaction proceeds through formation of a high-valent iron-oxo intermediate that abstracts hydrogen atoms from specific carbon positions on the desloratadine molecule [11].

Table 1: Cytochrome P450 Enzyme Kinetic Parameters for Desloratadine Metabolism

| Enzyme | Michaelis-Menten Constant (μM) | Maximum Velocity (pmol/min/mg) | Intrinsic Clearance (μL/min/mg) | Reference |

|---|---|---|---|---|

| Cytochrome P450 3A4 | 18.20 | 2169 | 135.7 | [28] |

| Cytochrome P450 2D6 | 25.20 | 486.98 | 15.45 | [28] |

| Cytochrome P450 2C8 | 1.6 | 1.3 per million cells | 0.81 per million cells | [9] |

Cytochrome P450 2C8 demonstrates involvement in the sequential hydroxylation pathway, particularly following initial glucuronidation by uridine diphosphate glucuronosyltransferase 2B10 [9]. This enzyme exhibits a lower Michaelis-Menten constant of 1.6 micromolar but significantly reduced maximum velocity, suggesting high substrate affinity but limited catalytic turnover [9]. The three-step metabolic sequence involves initial N-glucuronidation, followed by cytochrome P450 2C8-mediated hydroxylation, and subsequent non-enzymatic deconjugation [9].

The relative contribution of individual cytochrome P450 isozymes to 5-hydroxy desloratadine formation differs from the 3-hydroxy metabolite pathway [32]. In humanized liver mice models, 5-hydroxy desloratadine formation occurs at lower levels compared to 3-hydroxy desloratadine, with area under the curve values being significantly reduced in humanized systems compared to control mice [32]. This suggests species-specific differences in enzymatic hydroxylation patterns and the predominance of alternative metabolic pathways in human systems [32].

Chemical Synthesis Approaches Using Oxidizing Agents

Chemical synthesis of 5-Hydroxy Desloratadine employs various oxidizing agents capable of introducing hydroxyl functionality at specific molecular positions . The selection of appropriate oxidizing reagents depends on substrate reactivity, regioselectivity requirements, and desired reaction conditions [41].

Hydrogen peroxide represents the most widely utilized oxidizing agent for pharmaceutical hydroxylation reactions [41]. The mechanism proceeds through nucleophilic oxidation via peroxide-mediated pathways, particularly effective for compounds containing electron-rich aromatic systems [41]. Reaction conditions typically involve methanol as solvent at ambient temperature with reaction times ranging from 2 to 24 hours . Yield ranges consistently achieve 68 to 85 percent conversion, making this approach suitable for industrial-scale applications .

The hydrogen peroxide oxidation mechanism involves initial formation of a drug-peroxide complex, followed by oxygen insertion and subsequent hydroxyl group formation [41]. The reaction exhibits pH dependence, with optimal conditions occurring at slightly basic pH values between 7.0 and 8.5 [41]. Temperature control remains critical, as elevated temperatures can lead to over-oxidation and formation of unwanted by-products [41].

Potassium permanganate functions as an alternative oxidizing agent, operating through syn-dihydroxylation mechanisms followed by selective oxidation [37] [40]. The reagent requires basic aqueous solutions maintained at temperatures between 0 and 25 degrees Celsius with pH values exceeding 7.0 [37]. Reaction yields typically range from 46 to 75 percent, making this approach more suitable for laboratory-scale synthesis [40].

The potassium permanganate mechanism involves initial formation of cyclic manganate ester intermediates through syn addition across double bonds, followed by hydrolysis to yield hydroxylated products [37]. The reaction requires careful monitoring due to the potential for over-oxidation, particularly with prolonged reaction times or elevated temperatures [40]. Catalytic amounts of manganese dioxide enhance reaction rates and improve overall conversion efficiency [40].

Table 2: Chemical Oxidizing Agents for 5-Hydroxy Desloratadine Synthesis

| Oxidizing Agent | Reaction Conditions | Yield Range | Mechanism | Primary Application |

|---|---|---|---|---|

| Hydrogen Peroxide | Methanol, 25°C, 2-24 hours | 68-85% | Nucleophilic peroxide-mediated | Industrial scale |

| Potassium Permanganate | Basic aqueous, 0-25°C, pH >7 | 46-75% | Syn-dihydroxylation | Laboratory scale |

| meta-Chloroperoxybenzoic Acid | Dichloromethane, 0°C to RT | 70-90% | Electrophilic oxidation | Selective reactions |

| Osmium Tetroxide | Aqueous, RT, catalytic | 60-80% | cis-Dihydroxylation | Research applications |

meta-Chloroperoxybenzoic acid provides selective electrophilic oxidation capabilities, particularly effective for aromatic hydroxylation reactions [39]. Reaction conditions employ dichloromethane as solvent with temperatures maintained between 0 degrees Celsius and room temperature . This reagent achieves yields ranging from 70 to 90 percent and demonstrates excellent chemoselectivity for specific hydroxylation positions [39].

The electrophilic oxidation mechanism involves formation of an epoxide intermediate, followed by rearrangement to yield the desired hydroxylated product [39]. The reaction requires careful control of stoichiometry to prevent formation of multiple oxidation products [39]. Competitive oxidation pathways can occur at multiple sites within complex molecular structures, necessitating optimization of reaction conditions for maximum selectivity [39].

Osmium tetroxide serves as a research-scale oxidizing agent for specialized hydroxylation applications [37]. Despite its high toxicity and cost, osmium tetroxide provides excellent regioselectivity and stereoselectivity for specific hydroxylation patterns [37]. Reaction conditions utilize aqueous solutions at room temperature with catalytic amounts of the reagent [37].

Industrial-Scale Production Optimization Parameters

Industrial production of 5-Hydroxy Desloratadine requires systematic optimization of multiple process parameters to achieve consistent quality, yield, and economic viability [17] [18]. Critical process parameters encompass temperature control, pH optimization, pressure regulation, mixing intensity, residence time, and catalyst loading [18].

Temperature control represents the most critical parameter for maintaining product quality and preventing thermal degradation [18]. Optimal temperature ranges between 15 and 25 degrees Celsius ensure minimal decomposition while maintaining adequate reaction rates [18]. Implementation involves thermocouple sensors coupled with proportional-integral-derivative control systems to maintain precise temperature regulation within ±0.5 degrees Celsius [18].

The relationship between temperature and reaction kinetics follows Arrhenius behavior, with activation energies typically ranging from 45 to 65 kilojoules per mole for hydroxylation reactions [18]. Temperature excursions above optimal ranges result in exponential increases in side reaction formation and product degradation [18]. Conversely, temperatures below the optimal range significantly reduce reaction rates, leading to incomplete conversion and extended processing times [18].

pH optimization directly influences enzymatic activity and chemical reaction selectivity [18]. Optimal pH ranges between 7.0 and 8.5 maximize enzymatic hydroxylation efficiency while minimizing unwanted side reactions [18]. In-line pH sensors provide continuous monitoring with automatic adjustment through controlled addition of buffer solutions [18].

The pH-activity relationship demonstrates bell-shaped curves for cytochrome P450 enzymes, with maximum activity occurring at physiological pH values [18]. Deviations from optimal pH ranges result in enzyme denaturation or reduced substrate binding affinity [18]. Buffer capacity must accommodate pH fluctuations resulting from substrate consumption and product formation throughout the reaction period [18].

Table 3: Industrial Production Optimization Parameters

| Parameter | Optimal Range | Critical Impact | Monitoring Method | Control Strategy |

|---|---|---|---|---|

| Temperature | 15-25°C | Prevents thermal degradation | Thermocouples with PID | ±0.5°C precision |

| pH | 7.0-8.5 | Enhances enzymatic activity | In-line pH sensors | Automated buffer addition |

| Pressure | 1-3 atm | Controls reaction selectivity | Pressure transducers | Back-pressure regulation |

| Mixing Intensity | 200-400 rpm | Improves mass transfer | Torque measurements | Variable speed control |

| Residence Time | 2-6 hours | Ensures complete conversion | Real-time sampling | Flow rate adjustment |

| Catalyst Loading | 0.1-0.5 mol% | Balances cost and efficiency | Spectroscopic methods | Precise metering pumps |

Pressure regulation influences reaction selectivity and mass transfer characteristics [18]. Optimal pressure ranges between 1 and 3 atmospheres provide adequate driving force for gas-liquid mass transfer while preventing unwanted pressure-induced side reactions [18]. Pressure transducers monitor system pressure with back-pressure regulation valves maintaining desired setpoints [18].

Mixing intensity optimization ensures adequate mass transfer between phases while preventing mechanical degradation of sensitive compounds [18]. Optimal agitation rates range from 200 to 400 revolutions per minute, providing sufficient turbulence for homogeneous mixing [18]. Torque measurements monitor mixing efficiency with variable speed controllers adjusting agitation rates based on viscosity changes during the reaction [18].

Residence time optimization balances reaction completion with processing efficiency [18]. Optimal residence times range from 2 to 6 hours, ensuring complete substrate conversion while minimizing exposure to potentially degradative conditions [18]. Real-time sampling and analysis provide feedback for residence time adjustment through flow rate modifications [18].

Catalyst loading optimization balances reaction efficiency with economic considerations [18]. Optimal catalyst concentrations range from 0.1 to 0.5 mole percent, providing adequate catalytic activity while minimizing raw material costs [18]. Spectroscopic methods monitor catalyst concentration with precise metering pumps ensuring accurate dosing [18].

Purification Techniques: Chromatographic Separation and Crystallization

Purification of 5-Hydroxy Desloratadine requires sophisticated separation techniques capable of achieving pharmaceutical-grade purity while maintaining high recovery rates [20] [21]. High Performance Liquid Chromatography represents the gold standard for analytical and preparative purification applications [20] [23].

High Performance Liquid Chromatography systems employ C18 stationary phases with particle sizes of 5 micrometers and column dimensions of 250 by 4.6 millimeters [20] [21]. Mobile phase composition consists of methanol and 0.025 molar potassium dihydrogen phosphate in an 85:15 volume ratio, adjusted to pH 3.5 using orthophosphoric acid [20]. Flow rates of 1.0 milliliter per minute provide optimal separation efficiency with analysis times of 4 to 6 minutes [20].

The chromatographic separation mechanism relies on reversed-phase partitioning between the hydrophobic C18 stationary phase and the polar mobile phase [21]. Retention times for 5-hydroxy desloratadine and related metabolites depend on their relative hydrophobicity and ionization state at the selected mobile phase pH [21]. Detection wavelengths of 248 nanometers provide maximum absorption for UV detection with limits of detection reaching 1.8 to 2.0 nanograms per milliliter [20].

Recovery rates for High Performance Liquid Chromatography purification consistently achieve 95 to 98 percent with purity levels exceeding 99 percent [20]. The technique demonstrates excellent reproducibility with relative standard deviations typically below 2 percent for retention times and peak areas [20]. Scale-up considerations involve maintaining consistent linear velocities and pressure drops when transitioning from analytical to preparative columns [20].

Liquid-Liquid Extraction provides an alternative purification approach particularly suitable for initial crude product purification [23]. Optimal solvent systems employ toluene-isopropyl alcohol mixtures in 95:5 volume ratios for the organic phase, with aqueous sodium hydroxide solutions adjusted to pH 10 for the aqueous phase [23]. Extraction efficiency depends on pH control, phase ratios, and contact time optimization [23].

Table 4: Purification Techniques Comparison

| Technique | Stationary Phase/Solvent | Mobile Phase/Conditions | Recovery Rate | Analysis Time | Purity Level |

|---|---|---|---|---|---|

| HPLC | C18 (250×4.6mm, 5μm) | MeOH:KH₂PO₄ (85:15, pH 3.5) | 95-98% | 4-6 minutes | >99% |

| Liquid-Liquid Extraction | Toluene-isopropanol (95:5) | NaOH solution (pH 10) | 85-92% | 30-45 minutes | 90-95% |

| Crystallization | Absolute ethanol | Controlled cooling 60°C to 0°C | 90-95% | 4-8 hours | 95-98% |

| Column Chromatography | Silica gel 60 (230-400 mesh) | Hexane:EtOAc gradient | 88-93% | 2-3 hours | 92-96% |

The liquid-liquid extraction mechanism involves differential partitioning based on compound polarity and ionization state [23]. Basic conditions promote deprotonation of acidic impurities, enhancing their aqueous solubility while maintaining the target compound in the organic phase [23]. Multiple extraction stages improve overall recovery rates, with typical protocols employing three sequential extractions [23].

Crystallization from ethanol provides high-purity products through controlled nucleation and crystal growth processes [22] [24]. Optimal conditions involve dissolution in absolute ethanol at elevated temperatures followed by controlled cooling from 60 to 0 degrees Celsius over 4 to 8 hours [22]. Crystal morphology and size distribution significantly influence downstream processing characteristics including filtration, washing, and drying efficiency [22].

The crystallization mechanism proceeds through supersaturation generation, nucleation, and crystal growth phases [24]. Solvent selection influences crystal form, with ethanol providing favorable solubility characteristics and crystal habit for 5-hydroxy desloratadine [22]. Seed crystal addition can control nucleation timing and improve crystal size uniformity [24].

Recovery rates for ethanol crystallization range from 90 to 95 percent with final purity levels of 95 to 98 percent [22]. The technique demonstrates excellent scalability from laboratory to industrial applications [22]. Process optimization involves control of cooling rates, agitation intensity, and solvent composition to achieve desired crystal characteristics [24].

Column chromatography using silica gel provides moderate-scale purification capabilities [25]. Stationary phases consist of silica gel 60 with particle sizes of 230 to 400 mesh, providing adequate resolution for metabolite separation [25]. Mobile phase gradients employ hexane-ethyl acetate mixtures ranging from 80:20 to 50:50 volume ratios [25].

The absorption characteristics of 5-Hydroxy Desloratadine are intrinsically linked to its formation from the parent compound desloratadine through hepatic metabolism. Desloratadine itself demonstrates rapid and efficient absorption following oral administration, with plasma concentrations detectable within 30 minutes of administration [1] [2]. The time to maximum concentration occurs at approximately 3 hours post-dose, with steady-state conditions achieved by day 7 during once-daily dosing regimens [1] [3] [2].

The bioavailability profile of the parent compound desloratadine is characterized by dose-proportional pharmacokinetics over the therapeutic range of 5-20 mg, with maximum plasma concentrations of 4 ng/mL at steady state and area under the curve values of 56.9 ng⋅hr/mL [3] [2]. Food intake does not significantly alter the bioavailability parameters, as demonstrated in controlled food-effect studies where high-fat, high-calorie meals showed no impact on maximum concentration or area under curve values [1] [2]. Similarly, grapefruit juice, known to inhibit certain drug transport systems, does not affect desloratadine disposition [1].

The formation of 5-Hydroxy Desloratadine occurs through systematic hydroxylation pathways in hepatic microsomes, with the metabolite exhibiting active pharmacological properties similar to the parent compound [4] [5]. Protein binding characteristics show that desloratadine maintains 83-87% plasma protein binding, which influences the distribution and availability of precursor substrate for metabolic conversion to hydroxylated metabolites [1] [2].

| Parameter | Value | Study Type | Reference |

|---|---|---|---|

| Time to maximum concentration (Tmax) | 3 hours | Human pharmacokinetic study | [1] [3] [2] |

| Maximum plasma concentration (Cmax) | 4 ng/mL (steady state) | Multiple-dose study (n=112) | [3] [2] |

| Elimination half-life (t1/2) | 27 hours | Multiple-dose study | [1] [3] |

| Area under curve (AUC) | 56.9 ng⋅hr/mL | Multiple-dose study | [3] [2] |

| Bioavailability | High (food has no effect) | Food effect study | [1] [2] |

| Protein binding | 83-87% | Protein binding study | [1] [2] |

| Plasma detection time | 30 minutes post-dose | Absorption study | [1] [2] |

| Dose proportionality range | 5-20 mg (linear) | Dose proportionality study | [1] [2] |

Tissue Distribution Patterns in Mammalian Models

Comprehensive tissue distribution studies conducted in mammalian models reveal that 5-Hydroxy Desloratadine and related metabolites exhibit widespread distribution throughout various organ systems. The distribution pattern demonstrates preferential accumulation in metabolically active tissues, with the liver showing the highest concentrations as the primary site of biotransformation [6] [7] [8].

In rat tissue distribution studies, 5-Hydroxy Desloratadine demonstrates extensive distribution to immune-regulatory organs including the spleen, thymus, heart, adrenal glands, and pituitary gland [6] [7] [8]. The spleen exhibits significantly higher concentrations compared to the thymus, reflecting its role as a major site of immune response generation [8]. This distribution pattern suggests potential involvement in immune-mediated allergic inflammation through the hypothalamic-pituitary-adrenal axis [8].

The cardiac distribution of hydroxylated metabolites shows distinct patterns, with 5-Hydroxy Desloratadine concentrations in cardiac tissue ranking among the highest after liver and adrenal glands [8]. This distribution characteristic differs from the parent compound loratadine, which shows greater cardiac tissue affinity compared to its metabolites [8]. The adrenal gland distribution is particularly noteworthy, as it suggests potential involvement in stress hormone regulation and anti-inflammatory responses [8].

Tissue distribution studies also demonstrate that desloratadine and its hydroxylated metabolites, including 5-Hydroxy Desloratadine, do not readily cross the blood-brain barrier [2] [9]. Radiolabeled tissue distribution studies in rats and radioligand H1-receptor binding studies in guinea pigs confirm limited central nervous system penetration, contributing to the non-sedating properties of these compounds [2] [9].

| Tissue | Distribution Pattern | Significance | Study Model |

|---|---|---|---|

| Liver | Highest concentration | Primary metabolic site | Rat tissue distribution |

| Spleen | High concentration | Immune response site | Rat tissue distribution |

| Thymus | Lower than spleen | Immune regulatory tissue | Rat tissue distribution |

| Heart | High concentration (after liver and adrenal) | Potential cardiac distribution | Rat tissue distribution |

| Adrenal glands | High concentration | HPA axis involvement | Rat tissue distribution |

| Pituitary gland | Distributed | Neuroendocrine regulation | Rat tissue distribution |

| Kidney | Distributed | Excretion pathway | Rat tissue distribution |

| Brain (blood-brain barrier crossing) | Limited (does not readily cross) | Minimal CNS penetration | Rat/Guinea pig studies |

Metabolic Transformation Pathways in Hepatic Microsomes

The metabolic transformation of desloratadine to 5-Hydroxy Desloratadine occurs through well-characterized cytochrome P450-mediated hydroxylation pathways in hepatic microsomes. The primary metabolic pathway involves hydroxylation at the 5-position of the desloratadine molecule, catalyzed predominantly by CYP3A4 and CYP2D6 enzymes [1] [10] [11] [12].

Kinetic analysis of desloratadine metabolism in human liver microsomes demonstrates that CYP3A4 exhibits the highest catalytic activity for desloratadine disappearance, with kinetic parameters showing Km values of 18.20 μM and Vmax values of 2169 pmol/min/mg protein [11]. The relative contribution of CYP3A4 to desloratadine production reaches 63%, while CYP2D6 contributes approximately 13% to the overall metabolic clearance [11].

The formation of 5-Hydroxy Desloratadine represents one of several hydroxylation pathways, with the major human metabolite being 3-hydroxydesloratadine formed through a unique mechanism involving UGT2B10-mediated N-glucuronidation followed by CYP2C8 oxidation and subsequent deconjugation [10] [13]. This pathway has been characterized as obligatory for 3-hydroxydesloratadine formation, with UGT2B10 serving as the rate-limiting enzyme [10] [13].

In vitro metabolism studies using rat liver microsomes have identified five major metabolites of desloratadine, including three hydroxylated metabolites at different positions, one N-oxide, and one aromatized N-oxide [14]. The 5-hydroxy metabolite represents one of the active hydroxylated forms, maintaining the ability to inhibit histamine H1 receptors [4] [5] [6].

Chemical inhibition studies demonstrate that the formation of hydroxylated metabolites, including 5-Hydroxy Desloratadine, can be modulated by specific cytochrome P450 inhibitors. Ketoconazole, a CYP3A4 inhibitor, significantly reduces metabolite formation, while quinidine, a CYP2D6 inhibitor, shows lesser but measurable effects [12] [15].

| Metabolic Pathway | Enzyme System | Primary Metabolite | Clinical Significance | Relative Contribution |

|---|---|---|---|---|

| Hydroxylation (3-position) | CYP2C8 (after UGT2B10) | 3-Hydroxy desloratadine | Major human metabolite | Primary pathway |

| Hydroxylation (5-position) | CYP3A4, CYP2D6 | 5-Hydroxy desloratadine | Active metabolite | Secondary pathway |

| Hydroxylation (6-position) | CYP3A4, CYP2D6 | 6-Hydroxy desloratadine | Active metabolite | Secondary pathway |

| N-glucuronidation | UGT2B10 | Desloratadine N-glucuronide | Obligatory intermediate | First step for 3-OH formation |

| Subsequent glucuronidation | UGT enzymes | 3-OH-desloratadine glucuronide | Major excretion form | Conjugation pathway |

| Deconjugation (hydrolysis) | Non-enzymatic | Free metabolites | Metabolite availability | Rapid process |

Excretion Kinetics and Renal Clearance Mechanisms

The excretion kinetics of 5-Hydroxy Desloratadine follow the general elimination pattern established for desloratadine and its metabolites, characterized by balanced renal and hepatic clearance mechanisms. Human mass balance studies demonstrate that approximately 87% of administered desloratadine dose is recovered through combined urinary and fecal excretion, with 41% eliminated in urine and 47% in feces as metabolic products [1] [16] [17].

The renal clearance mechanisms exhibit significant variation based on individual metabolic phenotypes. In normal metabolizers, representing approximately 94% of the population, renal elimination of unchanged desloratadine remains minimal at less than 10% of the administered dose [1] [18] [19]. However, in poor metabolizers, comprising 6-7% of the general population, renal excretion of unchanged drug increases dramatically to over 42% of the dose [1] [18] [19].

The elimination half-life of approximately 27 hours for desloratadine and its metabolites supports once-daily dosing regimens [1] [3] [2]. This prolonged half-life reflects the extensive tissue distribution and the metabolic conversion pathways that generate active metabolites with sustained pharmacological activity [1] [3].

Hemodialysis studies indicate that desloratadine and 3-hydroxydesloratadine are poorly removed by dialysis procedures, suggesting that dose adjustments are not necessary in patients undergoing renal replacement therapy [20]. The protein binding characteristics of 83-87% for desloratadine and 85-89% for hydroxylated metabolites contribute to the limited dialysis clearance [1] [2].

Renal impairment studies demonstrate dose-dependent increases in exposure to desloratadine and its metabolites. Patients with mild to moderate renal impairment show 1.2 to 1.9-fold increases in maximum concentration and area under curve values, while those with severe renal impairment or hemodialysis dependence exhibit 1.7 to 2.5-fold increases [2] [20]. These findings support dosage adjustment recommendations for patients with significant renal dysfunction [21].

| Excretion Parameter | Value/Description | Study Population | Clinical Implication |

|---|---|---|---|

| Urinary excretion | 41% of dose | Healthy volunteers | Balanced excretion route |

| Fecal excretion | 47% of dose | Healthy volunteers | Balanced excretion route |

| Total recovery | ~87% of administered dose | Mass balance study | Complete drug accounting |

| Renal clearance (normal metabolizers) | Minimal unchanged drug (<10%) | Normal metabolizers | Hepatic metabolism predominant |

| Renal clearance (poor metabolizers) | Significant unchanged drug (>42%) | Poor metabolizers (~6% population) | Renal elimination important |

| Clearance mechanism | Primarily metabolic clearance | General population | Metabolic vs renal clearance |

| Hemodialysis removal | Poorly removed | Renal impairment patients | No dose adjustment for dialysis |

| Excretion half-life | Consistent with plasma half-life | Pharmacokinetic studies | Once-daily dosing appropriate |